Cas no 2138369-62-5 (4-(difluoromethyl)-1-ethyl-3-(3-fluorophenyl)-1H-pyrazole)
4-(difluoromethyl)-1-ethyl-3-(3-fluorophenyl)-1H-pyrazole Chemical and Physical Properties
Names and Identifiers
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- 2138369-62-5
- EN300-840951
- 4-(difluoromethyl)-1-ethyl-3-(3-fluorophenyl)-1H-pyrazole
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- Inchi: 1S/C12H11F3N2/c1-2-17-7-10(12(14)15)11(16-17)8-4-3-5-9(13)6-8/h3-7,12H,2H2,1H3
- InChI Key: BCWPEKSROUEOSJ-UHFFFAOYSA-N
- SMILES: FC(C1=CN(CC)N=C1C1C=CC=C(C=1)F)F
Computed Properties
- Exact Mass: 240.08743285g/mol
- Monoisotopic Mass: 240.08743285g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 250
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 17.8Ų
4-(difluoromethyl)-1-ethyl-3-(3-fluorophenyl)-1H-pyrazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-840951-1.0g |
4-(difluoromethyl)-1-ethyl-3-(3-fluorophenyl)-1H-pyrazole |
2138369-62-5 | 95% | 1.0g |
$1357.0 | 2024-05-21 | |
| Enamine | EN300-840951-0.05g |
4-(difluoromethyl)-1-ethyl-3-(3-fluorophenyl)-1H-pyrazole |
2138369-62-5 | 95% | 0.05g |
$1140.0 | 2024-05-21 | |
| Enamine | EN300-840951-0.1g |
4-(difluoromethyl)-1-ethyl-3-(3-fluorophenyl)-1H-pyrazole |
2138369-62-5 | 95% | 0.1g |
$1195.0 | 2024-05-21 | |
| Enamine | EN300-840951-0.25g |
4-(difluoromethyl)-1-ethyl-3-(3-fluorophenyl)-1H-pyrazole |
2138369-62-5 | 95% | 0.25g |
$1249.0 | 2024-05-21 | |
| Enamine | EN300-840951-0.5g |
4-(difluoromethyl)-1-ethyl-3-(3-fluorophenyl)-1H-pyrazole |
2138369-62-5 | 95% | 0.5g |
$1302.0 | 2024-05-21 | |
| Enamine | EN300-840951-1g |
4-(difluoromethyl)-1-ethyl-3-(3-fluorophenyl)-1H-pyrazole |
2138369-62-5 | 1g |
$1357.0 | 2023-09-02 | ||
| Enamine | EN300-840951-2.5g |
4-(difluoromethyl)-1-ethyl-3-(3-fluorophenyl)-1H-pyrazole |
2138369-62-5 | 95% | 2.5g |
$2660.0 | 2024-05-21 | |
| Enamine | EN300-840951-5g |
4-(difluoromethyl)-1-ethyl-3-(3-fluorophenyl)-1H-pyrazole |
2138369-62-5 | 5g |
$3935.0 | 2023-09-02 | ||
| Enamine | EN300-840951-10g |
4-(difluoromethyl)-1-ethyl-3-(3-fluorophenyl)-1H-pyrazole |
2138369-62-5 | 10g |
$5837.0 | 2023-09-02 | ||
| Enamine | EN300-840951-5.0g |
4-(difluoromethyl)-1-ethyl-3-(3-fluorophenyl)-1H-pyrazole |
2138369-62-5 | 95% | 5.0g |
$3935.0 | 2024-05-21 |
4-(difluoromethyl)-1-ethyl-3-(3-fluorophenyl)-1H-pyrazole Related Literature
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
Additional information on 4-(difluoromethyl)-1-ethyl-3-(3-fluorophenyl)-1H-pyrazole
4-(Difluoromethyl)-1-ethyl-3-(3-fluorophenyl)-1H-pyrazole: A Comprehensive Overview
The compound with CAS No. 2138369-62-5, commonly referred to as 4-(difluoromethyl)-1-ethyl-3-(3-fluorophenyl)-1H-pyrazole, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrazoles, which are five-membered heterocycles containing two nitrogen atoms. The presence of fluorine atoms in its structure, particularly in the difluoromethyl and fluorophenyl groups, imparts unique electronic and steric properties that make it a valuable compound for various applications.
The structural features of 4-(difluoromethyl)-1-ethyl-3-(3-fluorophenyl)-1H-pyrazole are worth examining in detail. The pyrazole ring serves as the core framework, with substituents attached at positions 1, 3, and 4. The ethyl group at position 1 contributes to the molecule's lipophilicity, while the fluorophenyl group at position 3 introduces aromaticity and additional electronic effects. The difluoromethyl group at position 4 adds a trifluoromethyl-like effect, enhancing the compound's stability and reactivity in certain chemical environments.
Recent studies have highlighted the potential of 4-(difluoromethyl)-1-ethyl-3-(3-fluorophenyl)-1H-pyrazole as a precursor for drug development. Its ability to act as a scaffold for various bioactive molecules has been explored in numerous research papers. For instance, researchers have investigated its role in the synthesis of kinase inhibitors, which are critical in targeting cancer cells and other diseases.
The synthesis of this compound involves a multi-step process that typically begins with the preparation of the pyrazole ring followed by selective substitution reactions to introduce the desired substituents. One notable approach reported in recent literature involves the use of microwave-assisted synthesis to enhance reaction efficiency and yield.
In terms of applications, 4-(difluoromethyl)-1-ethyl-3-(3-fluorophenyl)-1H-pyrazole has shown promise in materials science as well. Its unique electronic properties make it a candidate for use in organic electronics, such as OLEDs (organic light-emitting diodes) and organic photovoltaics (OPVs). The fluorine atoms in its structure contribute to its high thermal stability and mechanical robustness, which are essential for these applications.
Moreover, recent advancements in computational chemistry have enabled researchers to predict the behavior of this compound under various conditions. For example, density functional theory (DFT) calculations have been employed to study its electronic structure and reactivity, providing insights into its potential interactions with biological targets.
In conclusion, 4-(difluoromethyl)-1-ethyl-3-(3-fluorophenyl)-1H-pyrazole is a versatile compound with a wide range of applications across different scientific domains. Its unique structural features and promising biological activity make it an exciting subject for further research and development.
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